molecular formula C18H14BrNO5 B279408 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

カタログ番号 B279408
分子量: 404.2 g/mol
InChIキー: MQECNQPLCYZCDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one, also known as BRD-3731, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of cancer. This compound has been shown to have promising anti-tumor activity in preclinical studies and is currently being investigated for its potential use in cancer therapy.

作用機序

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one exerts its anti-tumor activity by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). This protein plays a key role in the regulation of gene expression, and its overexpression has been linked to the development and progression of various types of cancer. By inhibiting the activity of BRD4, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one can prevent the expression of genes that are necessary for cancer cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to have several biochemical and physiological effects in cancer cells. It can induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism of action for many anti-cancer drugs. In addition, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one can inhibit the proliferation, migration, and invasion of cancer cells, which are all important processes in cancer development and progression.

実験室実験の利点と制限

One of the main advantages of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is its potent anti-tumor activity, which has been demonstrated in preclinical studies. In addition, the compound has good bioavailability and pharmacokinetic properties, making it suitable for use in animal studies. However, one of the limitations of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is its potential toxicity, which may limit its use in clinical trials.

将来の方向性

There are several future directions for research on 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. One potential direction is the development of more potent and selective inhibitors of BRD4, which may have improved efficacy and safety profiles. Another direction is the investigation of the use of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one in combination with other anti-cancer drugs, which may enhance its anti-tumor activity. Finally, the potential use of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one in the treatment of other diseases, such as inflammatory disorders, is an area of ongoing research.

合成法

The synthesis of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves several steps, starting from commercially available starting materials. The first step involves the synthesis of an intermediate compound, which is then transformed into 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one through a series of chemical reactions. The final product is obtained in good yield and purity, making it suitable for use in preclinical studies.

科学的研究の応用

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential use in cancer therapy. It has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. In addition, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells in animal models, suggesting that it may be a promising therapeutic agent for the treatment of cancer.

特性

分子式

C18H14BrNO5

分子量

404.2 g/mol

IUPAC名

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C18H14BrNO5/c1-20-13-4-3-11(19)7-12(13)18(23,17(20)22)8-14(21)10-2-5-15-16(6-10)25-9-24-15/h2-7,23H,8-9H2,1H3

InChIキー

MQECNQPLCYZCDN-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=C(C=C3)OCO4)O

正規SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC4=C(C=C3)OCO4)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。